molecular formula C14H15NO2 B12648465 2,5-Dimethoxy(1,1'-biphenyl)-4-amine CAS No. 94022-26-1

2,5-Dimethoxy(1,1'-biphenyl)-4-amine

Katalognummer: B12648465
CAS-Nummer: 94022-26-1
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: ZCUNPZLHSGUNOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy(1,1’-biphenyl)-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure at the 2 and 5 positions, and an amine group at the 4 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy(1,1’-biphenyl)-4-amine typically involves the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide, followed by Suzuki coupling with chlorinated phenylboronic acids . This method provides good to excellent yields of the desired methoxylated products. The reaction conditions usually involve the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene .

Industrial Production Methods

While specific industrial production methods for 2,5-Dimethoxy(1,1’-biphenyl)-4-amine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxy(1,1’-biphenyl)-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy(1,1’-biphenyl)-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,5-Dimethoxy(1,1’-biphenyl)-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptor proteins, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethoxy-1,1’-biphenyl: Lacks the amine group, which may affect its reactivity and applications.

    4-Amino-1,1’-biphenyl: Lacks the methoxy groups, which can influence its chemical properties and biological activity.

    2,5-Dimethoxy-4-nitro-1,1’-biphenyl:

Uniqueness

2,5-Dimethoxy(1,1’-biphenyl)-4-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

94022-26-1

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

2,5-dimethoxy-4-phenylaniline

InChI

InChI=1S/C14H15NO2/c1-16-13-9-12(15)14(17-2)8-11(13)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3

InChI-Schlüssel

ZCUNPZLHSGUNOI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1C2=CC=CC=C2)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.